molecular formula C14H15BrN2O3 B15218767 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate

Cat. No.: B15218767
M. Wt: 339.18 g/mol
InChI Key: HEJJREWQXGYEBQ-UHFFFAOYSA-N
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Description

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a bromo substituent at the 6th position, an ethyl group at the 2nd position, and an ethoxy group linked to an acetate moiety at the 4th position of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate typically involves the following steps:

    Bromination: The starting material, 2-ethylquinazoline, is brominated at the 6th position using bromine in acetic acid or chloroform.

    Etherification: The brominated product is then reacted with ethylene glycol in the presence of a base such as potassium carbonate to form the ethoxy derivative.

    Acetylation: Finally, the ethoxy derivative is acetylated using acetic anhydride in the presence of a catalyst like pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The quinazoline ring can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents such as dimethylformamide.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Nucleophilic Substitution: Substituted quinazoline derivatives.

    Oxidation: Quinazoline-2-carboxylic acid derivatives.

    Reduction: Dihydroquinazoline derivatives.

Scientific Research Applications

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: Studied for its potential as a kinase inhibitor, which could be useful in cancer research.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Chloro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a chloro substituent instead of bromo.

    2-((6-Methyl-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a methyl substituent instead of bromo.

    2-((6-Fluoro-2-ethylquinazolin-4-yl)oxy)ethyl acetate: Similar structure but with a fluoro substituent instead of bromo.

Uniqueness

2-((6-Bromo-2-ethylquinazolin-4-yl)oxy)ethyl acetate is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

2-(6-bromo-2-ethylquinazolin-4-yl)oxyethyl acetate

InChI

InChI=1S/C14H15BrN2O3/c1-3-13-16-12-5-4-10(15)8-11(12)14(17-13)20-7-6-19-9(2)18/h4-5,8H,3,6-7H2,1-2H3

InChI Key

HEJJREWQXGYEBQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=N1)OCCOC(=O)C

Origin of Product

United States

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